molecular formula C17H11F3N2O2S B4596807 N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-4-fluorobenzamide

N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-4-fluorobenzamide

Cat. No.: B4596807
M. Wt: 364.3 g/mol
InChI Key: PXZPNHTXYKMCLD-UHFFFAOYSA-N
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Description

N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-4-fluorobenzamide is a useful research compound. Its molecular formula is C17H11F3N2O2S and its molecular weight is 364.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 364.04933326 g/mol and the complexity rating of the compound is 442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

N-{4-[4-(Difluoromethoxy)phenyl]-1,3-thiazol-2-yl}-4-fluorobenzamide and its derivatives have been explored for their potential antimicrobial properties. In one study, compounds bearing the fluorobenzamide moiety were synthesized and tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in the benzoyl group was essential for enhancing antimicrobial activity, with specific derivatives showing significant activity at low minimum inhibitory concentrations (MICs) against selected bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).

Antitumor Applications

The compound's structure has also been involved in studies related to antitumor activities. Fluorinated benzothiazoles, for example, were synthesized and evaluated for their cytotoxic properties in vitro against various human cancer cell lines. The study revealed that certain fluorinated benzothiazole derivatives displayed potent cytotoxicity against specific breast cancer cell lines, suggesting a potential pathway for pharmaceutical development in cancer therapy (Hutchinson et al., 2001).

Fluorescence Enhancement Applications

Research into the solid-state properties of related fluorobenzamides has led to the discovery of compounds with aggregation-induced enhanced emission (AIEE). One study identified a phenylbenzoxazole-based organic compound exhibiting significant emission enhancement in the solid state, attributed to specific molecular packing arrangements. This phenomenon is critical for applications in organic electronics and bioimaging, where fluorescence efficiency and stability are paramount (Qian et al., 2012).

Material Science Applications

In material science, the study of fluorobenzamides has extended to the synthesis and characterization of novel polyimides and polyamides. These materials, derived from fluorobenzamide monomers, exhibit remarkable thermal properties and solubility profiles, making them suitable for various industrial applications, including electronics and coatings (Butt et al., 2005).

Properties

IUPAC Name

N-[4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2S/c18-12-5-1-11(2-6-12)15(23)22-17-21-14(9-25-17)10-3-7-13(8-4-10)24-16(19)20/h1-9,16H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZPNHTXYKMCLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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